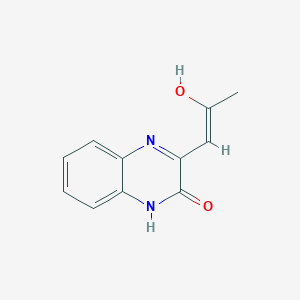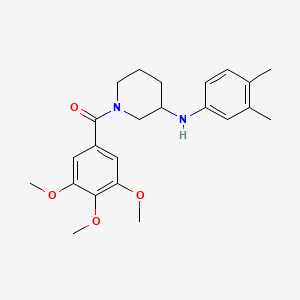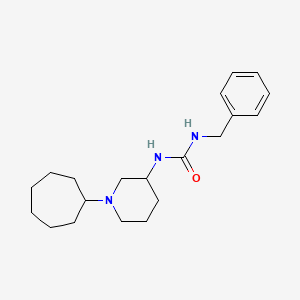
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as PQQ (pyrroloquinoline quinone), is a redox cofactor that plays an important role in various biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone functions as a redox cofactor, which means it plays a role in the transfer of electrons in various biological processes. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to activate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to activate the PGC-1α pathway, which is involved in the regulation of mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and enhanced cognitive function. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to improve mitochondrial function and energy metabolism, which can help improve the accuracy and reliability of various assays. However, one of the limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to interfere with other redox cofactors and signaling pathways, which can complicate the interpretation of results.
未来方向
There are various future directions for research on 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, including the development of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone-based therapies for various diseases, the identification of new signaling pathways activated by 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, and the optimization of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone synthesis methods. Further research is also needed to better understand the potential risks and limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in therapeutic applications.
合成方法
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone. Microbial synthesis involves the use of bacteria or fungi to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone through fermentation. Plant synthesis involves the extraction of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone from plants that naturally produce it.
科学研究应用
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective properties, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)


![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)